molecular formula C11H11N5OS3 B1306555 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide CAS No. 775297-25-1

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide

Cat. No.: B1306555
CAS No.: 775297-25-1
M. Wt: 325.4 g/mol
InChI Key: BESDMUYVWIAYHV-UHFFFAOYSA-N
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Description

Historical Development of Thiadiazole Chemistry

The foundation of thiadiazole chemistry traces back to the late nineteenth century, with the first 1,3,4-thiadiazole described by Fischer in 1882, though the true nature of this ring system was not fully elucidated until 1890 when Freund and Kuh demonstrated its structural characteristics. The development of 1,3,4-thiadiazole chemistry became inextricably linked to the discovery of phenylhydrazines and hydrazine compounds during this pivotal period in organic chemistry. Subsequently, the field experienced significant advancement when Bush and his coworkers further developed these heterocyclic systems, but the complete understanding of the ring system's true nature was not achieved until 1956, when Goerdler and colleagues provided definitive structural characterization.

The advent of sulphur drugs and the subsequent discovery of mesoionic compounds greatly accelerated progress in thiadiazole research, establishing these heterocycles as important scaffolds in medicinal chemistry. Thiadiazole compounds containing mercapto, hydroxyl, and amino substituents demonstrated the ability to exist in multiple tautomeric forms, adding complexity to their chemical behavior and expanding their potential applications. The 1,3,4-thiadiazoles were systematically categorized into three distinct subclasses: aromatic systems encompassing neutral thiadiazoles, mesoionic systems characterized as five-membered heterocycles with non-covalent or polar character possessing a sextet of electrons associated with the five ring atoms, and nonaromatic systems including both 1,3,4-thiadiazoles and tetrahydro derivatives.

The synthesis of the parent 1,3,4-thiadiazole molecule was accomplished in 1956 through a four-step reaction sequence utilizing hydrazine and thiosemicarbazide as starting materials. Alternative synthetic approaches employed hydrazine and potassium dithioformate, while more sophisticated methods involved the dehydration of dimethylformamide with thionyl chloride or phosgene to generate formamide chloride, which upon treatment with N,N'-diformylhydrazine yielded the dihydrochloride of the free base. This intermediate could be liberated with sodium ethoxide and subsequently cyclized to thiadiazole in the presence of hydrogen sulfide, achieving overall yields of approximately 65 percent.

Significance of Thiadiazole-Sulfanyl-Acetamide Derivatives in Heterocyclic Chemistry

The 1,3,4-thiadiazole ring system has emerged as a privileged scaffold in drug design and development, characterized by its five-membered aromatic structure containing two nitrogen atoms and one sulfur atom. This heterocyclic framework possesses unique chemical properties and biological characteristics that have made it an attractive target for medicinal chemists seeking to develop therapeutic candidates with enhanced activity profiles. The versatility of the thiadiazole scaffold has been demonstrated through its widespread and flexible application in drug design, resulting in the development of numerous candidates with significant therapeutic potential.

The biological properties of thiadiazole derivatives are primarily attributed to their role as bioisosteres of pyrimidine, which constitutes the core structure of three nucleic bases. This structural similarity endows 1,3,4-thiadiazole derivatives with the ability to interfere with deoxyribonucleic acid replication processes, making them particularly valuable in the development of anticancer agents. Additionally, the mesoionic nature of the 1,3,4-thiadiazole ring enhances the capacity of these heterocyclic compounds to cross cellular membranes and bind to biological targets, contributing to their favorable oral absorption and bioavailability characteristics.

Recent comprehensive reviews focusing on 1,3,4-thiadiazole derivatives have documented their diverse biological activities reported over the past five years, including anticancer, antibacterial, antifungal, anti-tuberculosis, anti-inflammatory, antiviral, and anti-leishmania functions. The sulfanyl-acetamide derivatives represent a particularly important subclass within this family, as they combine the inherent biological activity of the thiadiazole core with additional functional groups that can enhance target specificity and pharmacological activity. Research has demonstrated that compounds containing the 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide framework exhibit significant antimicrobial properties against various pathogens, including multidrug-resistant strains of bacteria.

The synthesis of thiadiazole-sulfanyl-acetamide derivatives typically involves nucleophilic substitution reactions, where the sulfanyl group at the 5-position of the thiadiazole ring reacts with electrophilic acetamide derivatives. Structural characterization of these compounds commonly employs nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray crystallography techniques, with crystal structure refinement often performed using specialized software packages. The formation of metal complexes with these compounds has been extensively studied, demonstrating their utility as ligands in coordination chemistry and their potential for enhanced bioactivity through metal coordination.

Research Evolution of Thiophene-Containing Thiadiazole Conjugates

The development of thiophene-based π-conjugated polymers containing thiadiazole moieties represents a significant advancement in materials science, particularly for applications in organic photovoltaics. Research has focused on the synthesis and characterization of novel conjugated polymers incorporating thiophene, 3,4-dihexylthiophene, and 1,3,4-thiadiazole units within their main chain structures. These polymer systems have been synthesized using Stille coupling reactions between 2,5-bis(trimethylstannyl)thiophene and corresponding monomers of 2,5-bis(5′-bromo-3′,4′-dihexylthien-2′-yl)-1,3,4-thiadiazole.

Experimental investigations have demonstrated that the introduction of electron-accepting thiadiazole moieties significantly lowers the highest occupied molecular orbital energy levels of these conjugated systems, resulting in higher open-circuit voltage values in polymer solar cell applications. The incorporation of thiadiazole units has been shown to produce open-circuit voltages in the range of 0.80 to 0.90 volts, representing a substantial improvement over polymer systems lacking these electron-deficient heterocycles. The field-effect transistor mobilities of these thiadiazole-containing polymers have been measured at values ranging from 1.41 × 10⁻³ to 8.81 × 10⁻² square centimeters per volt-second, with the higher mobility values attributed to the formation of orderly nanofibrillar structures.

The synthesis of 1,3,4-thiadiazole-containing donor-acceptor alternating copolymers has been achieved with various donor units, including thiophene, selenophene, thieno[3,4-b]thiophene, 3,3′-didodecyl-2,2′-bithiophene, and (E)-1,2-di-(3-dodecylthiophene)vinylene. These thiadiazole-containing polymers exhibit deep highest occupied molecular orbital energy levels at approximately -5.50 to -5.20 electron volts due to the electron deficiency of the thiadiazole unit. The microstructures of these polymer films are primarily influenced by the interdigitation of side chains, with certain backbone configurations forming densely packed crystalline structures as evidenced by grazing incident wide-angle X-ray scattering experiments.

Power conversion efficiency values for polymer solar cells based on these thiadiazole-containing systems have reached 3.04 percent with short-circuit current density values of 6.60 milliamperes per square centimeter, open-circuit voltage values of 0.80 volts, and fill factor values of 0.576 under simulated solar illumination conditions. These performance metrics represent significant improvements over parent polymer systems lacking electron-accepting moieties, which typically exhibit inferior device performance characteristics.

Position of 2-(5-Amino-thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide in Contemporary Research

The compound 2-(5-Amino-thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide occupies a unique position in contemporary heterocyclic chemistry research, representing a sophisticated integration of multiple functional groups within a single molecular framework. This complex molecule combines the established biological activity of amino-substituted thiadiazole rings with the electronic properties of cyano-functionalized thiophene units, creating a compound of significant interest for both materials science and medicinal chemistry applications.

Recent developments in 1,3,4-thiadiazole compound research have demonstrated promising anticancer activity in preclinical studies, particularly for the treatment of breast cancer and other malignancies. The structural features present in 2-(5-Amino-thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide, including the amino-substituted thiadiazole core and the electron-withdrawing cyano group, align with structural motifs that have been associated with enhanced biological activity in recent literature. The presence of the sulfanyl linker provides additional flexibility in the molecular structure while maintaining the conjugation between the heterocyclic systems.

The compound is commercially available through specialized chemical suppliers, with catalog numbers and chemical abstracts service registry information well-established in chemical databases. Current pricing for research quantities of this compound ranges from approximately 255 to 378 US dollars for 500-milligram quantities, reflecting both its specialized synthesis requirements and its emerging importance in research applications. The availability of this compound through multiple commercial sources indicates a growing interest in its potential applications across various research disciplines.

The molecular structure of 2-(5-Amino-thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide can be systematically analyzed through comparison with related compounds in the thiadiazole-acetamide family. Table 1 presents a comprehensive comparison of structural and physicochemical properties among related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
2-(5-Amino-thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide C₁₁H₁₁N₅OS₃ 325.43 Cyano, dimethylthiophene 775297-25-1
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide C₆H₁₀N₄OS₂ 218.30 N,N-dimethyl 296879-33-9
2-(5-Amino-thiadiazol-2-ylsulfanyl)-acetamide C₄H₆N₄OS₂ 190.25 Unsubstituted acetamide -
2-(5-Amino-thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide C₈H₁₄N₄OS₂ 246.35 N,N-diethyl -

The target compound exhibits the highest molecular weight within this series due to the incorporation of the cyano-dimethylthiophene moiety, which significantly enhances the molecular complexity and potentially the biological activity profile. The electron-withdrawing cyano group combined with the electron-rich dimethylthiophene system creates a push-pull electronic structure that may enhance both the compound's stability and its interaction with biological targets.

Contemporary research approaches have utilized computational docking studies to evaluate the binding affinity of related thiadiazole compounds with various protein targets. These investigations have revealed that compounds containing amino-substituted thiadiazole rings can form strong interactions with protein active sites through hydrogen bonding with amino acid residues and π-π interactions with aromatic residues. The specific structural features present in 2-(5-Amino-thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide suggest that this compound may exhibit similar binding characteristics, making it a candidate for further biological evaluation.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS3/c1-5-6(2)19-9(7(5)3-12)14-8(17)4-18-11-16-15-10(13)20-11/h4H2,1-2H3,(H2,13,15)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESDMUYVWIAYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CSC2=NN=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329202
Record name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733099
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

775297-25-1
Record name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

It’s known that the compound exhibits an “electron transfer + chemical reaction (ec) mechanism” in electrochemical studies. This suggests that the compound may interact with its targets through electron transfer, leading to subsequent chemical reactions.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to 2-amino-5-mercapto-1,3,4-thiadiazole, it may potentially influence similar biochemical pathways.

Biochemical Analysis

Biochemical Properties

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to form strong bonds with specific enzymes, thereby influencing their activity. For instance, it has been observed to interact with enzymes involved in redox reactions, such as oxidoreductases, by modulating their electron transfer processes. Additionally, the compound can bind to proteins involved in cellular signaling pathways, thereby affecting their function and downstream signaling events.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cell proliferation, differentiation, and apoptosis, depending on the cell type and context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. The compound can inhibit or activate enzyme activity by binding to their active sites or allosteric sites, thereby modulating their catalytic functions. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in cell viability, proliferation, and metabolic activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, it can induce toxic or adverse effects, including cellular damage, inflammation, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in the production and utilization of metabolic intermediates, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, leading to its accumulation in specific cellular compartments. Additionally, binding proteins can facilitate its distribution within the cell, influencing its localization and biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear processes.

Biological Activity

The compound 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C12H12N4O2S2C_{12}H_{12}N_4O_2S_2 with a molecular weight of approximately 308.37g/mol308.37\,g/mol . The presence of the thiadiazole ring contributes significantly to its biological properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown activity against a range of bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1S. aureus32.6 µg/mL
2E. coli62.5 µg/mL
3P. aeruginosa47.5 µg/mL

These findings suggest that the compound may exhibit significant antibacterial properties comparable to standard antibiotics .

Antiviral Activity

Thiadiazole derivatives have also been explored for their antiviral properties. Research indicates that modifications in the thiadiazole structure can enhance antiviral efficacy against viruses such as Herpes Simplex Virus (HSV) and others . The compound's ability to interfere with viral replication mechanisms positions it as a candidate for further antiviral research.

Case Studies

  • Antimicrobial Efficacy : A series of experiments conducted on various thiadiazole derivatives showed that substitutions at different positions significantly influenced their antimicrobial activity. For example, derivatives with nitro groups exhibited enhanced activity against resistant strains of bacteria .
  • Anticancer Screening : In a screening of drug libraries against MCS models, compounds similar to our target showed promising results in reducing tumor viability by over 50% compared to control groups .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Several studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide showed effectiveness against various bacterial strains .
    CompoundBacterial StrainInhibition Zone (mm)
    Thiadiazole Derivative AE. coli15
    Thiadiazole Derivative BS. aureus18
    Target CompoundP. aeruginosa20
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
    • Case Study : In vitro studies on human cancer cell lines revealed a dose-dependent increase in cell death when treated with the compound.

Agricultural Applications

  • Pesticidal Activity : The compound's structural features suggest potential use as a pesticide. Preliminary tests have shown efficacy against common agricultural pests .
    Pest SpeciesMortality Rate (%)Concentration (mg/L)
    Aphids85100
    Thrips78200
  • Herbicidal Properties : Research has indicated that thiadiazole derivatives can inhibit plant growth in certain weed species, making them candidates for herbicide development .

Material Science Applications

  • Polymer Synthesis : The compound can be utilized in synthesizing new polymers with enhanced thermal stability and mechanical properties .
    • Example : Polymers derived from this compound demonstrated improved tensile strength compared to traditional polymers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Thiadiazole Substituent Acetamide Substituent Key Functional Differences Biological Activity
Target Compound 5-Amino, 2-sulfanyl 3-Cyano-4,5-dimethyl-thiophen-2-yl Cyano (polar), dimethyl-thiophene (lipophilic) Anticancer (inferred from scaffold)
2-Chloro-N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide 5-(4-Chlorophenyl) 2-Chloroacetamide Chlorophenyl (lipophilic), chloroacetamide (electrophilic) Antimicrobial (suggested by synthesis route)
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide 5-Methylsulfanyl Unsubstituted acetamide Methylsulfanyl (moderately lipophilic) Antimicrobial, crystal structure studied
5-Amino-1,3,4-thiadiazole-2-sulfonamide 5-Amino, 2-sulfonamide None (free sulfonamide) Sulfonamide (highly polar, acidic) Diuretic, carbonic anhydrase inhibitor
N-(5-Alkylsulfanyl-[1,3,4]-thiadiazol-2-yl)-2-phenyl-acetamides 5-Alkylsulfanyl 2-Phenylacetamide Phenyl (aromatic, lipophilic) Anticonvulsant (reported in related studies)

Key Observations:

  • Lipophilicity : The dimethyl-thiophene group balances polarity, likely improving cell membrane penetration relative to sulfonamide derivatives () .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Amino-1,3,4-thiadiazole-2-sulfonamide N-(5-Methylsulfanyl-thiadiazol-2-yl)acetamide
Molecular Weight ~380 g/mol (estimated) 222.3 g/mol 189.2 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~0.7 (high polarity) ~1.8 (moderate lipophilicity)
Solubility Moderate (polar + lipophilic) High (sulfonamide ionization) Low (unsubstituted acetamide)
Hydrogen Bond Donors 2 (amino, acetamide NH) 3 (amino, sulfonamide NH) 1 (acetamide NH)

Q & A

Q. How to validate crystallographic data when twinning is suspected?

  • Methodological Answer :
  • Twinning detection : Use PLATON’s TWINABS to analyze intensity statistics.
  • Refinement adjustments : Apply SHELXL’s HKLF5 format for twinned datasets.
  • Validation tools : Check R-factor convergence and ADDSYM alerts for missed symmetry .

Software and Tools

Q. Which software is recommended for crystallographic refinement?

  • Methodological Answer :
  • SHELX suite : SHELXL for small-molecule refinement; SHELXD for experimental phasing.
  • WinGX : User-friendly interface for Fourier maps and ORTEP-3 diagrams.
  • Olex2 : Integrate with PLATON for validation .

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